![molecular formula C26H21ClN4O2S B6429633 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 2034571-86-1](/img/structure/B6429633.png)

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

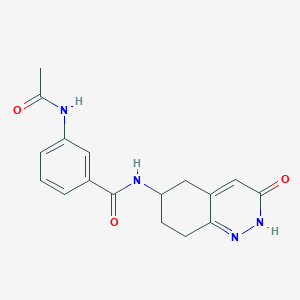

2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 489.0 g/mol. The purity is usually 95%.

The exact mass of the compound 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is 488.1073748 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Anti-neuroinflammatory Agents

The compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . It has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anticancer Agents

Pyrido[2,3-d]pyrimidines, a class of compounds to which the given compound belongs, have been studied for their potential as anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antimicrobial Agents

Pyrazolo[4,3-d]pyrimidines, another class of compounds related to the given compound, have been studied for their antimicrobial properties .

Antitubercular Agents

The compound has been explored for its potential as an antitubercular agent .

Antiviral Agents

Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral agents .

CNS Depressive Agents

Pyrazolo[3,4-d]pyrimidines have also been reported to have CNS depressive effects .

Anticonvulsant Agents

Pyrazolo[3,4-d]pyrimidines have been reported to have anticonvulsant activities .

Antipyretic Agents

Pyrazolo[3,4-d]pyrimidines have been reported to have antipyretic activities .

Wirkmechanismus

Target of Action

Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound likely interacts with its targets (ATF4 and NF-kB proteins) to exert its effects Molecular docking studies have shown that similar compounds have favorable interactions with the active residues of these proteins .

Biochemical Pathways

The compound appears to influence several biochemical pathways. It has been suggested to inhibit ER stress , apoptosis , and the NF-kB inflammatory pathway . ER stress and apoptosis are involved in cell survival and death, while the NF-kB pathway plays a key role in immune and inflammatory responses .

Result of Action

The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN4O2S/c1-15-21(29-24(33-15)17-8-5-9-18(27)12-17)14-34-26-30-22-20(16-6-3-2-4-7-16)13-28-23(22)25(32)31(26)19-10-11-19/h2-9,12-13,19,28H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEOINKILZMNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-5-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B6429558.png)

![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6429560.png)

![2-chloro-6-fluoro-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B6429561.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B6429562.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429588.png)

![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)

![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429615.png)

![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)

![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6429642.png)

![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)

![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6429645.png)